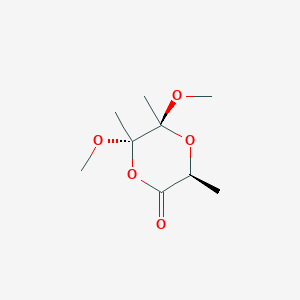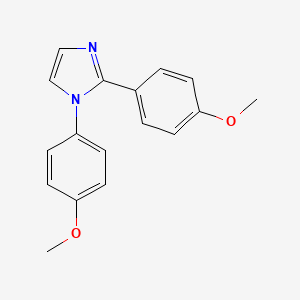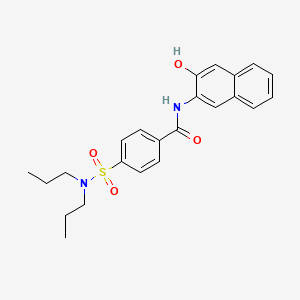![molecular formula C20H17NOS B14200868 3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine CAS No. 830320-22-4](/img/structure/B14200868.png)
3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine is an organic compound with the molecular formula C20H17NOS It is a derivative of pyridine, featuring a methoxyphenyl group and a phenylsulfanyl group attached to an ethenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or phenylsulfanyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under an inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-[2-(3-Methoxyphenyl)ethenyl]pyridine: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-Methoxyphenyl)ethenyl]pyridine: Lacks the phenylsulfanyl group, leading to different chemical and biological properties.
Uniqueness
3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine is unique due to the presence of both methoxy and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
830320-22-4 |
|---|---|
分子式 |
C20H17NOS |
分子量 |
319.4 g/mol |
IUPAC名 |
3-[2-(4-methoxyphenyl)-2-phenylsulfanylethenyl]pyridine |
InChI |
InChI=1S/C20H17NOS/c1-22-18-11-9-17(10-12-18)20(14-16-6-5-13-21-15-16)23-19-7-3-2-4-8-19/h2-15H,1H3 |
InChIキー |
GFWSLRRUOHOAMJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=CC2=CN=CC=C2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)

![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)

![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)
![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)
![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)


![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)

![N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B14200855.png)
![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)
